
2-((tert-Butoxycarbonyl)amino)-3,5-dichlorobenzoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound "2-((tert-Butoxycarbonyl)amino)-3,5-dichlorobenzoic acid" is a chemical that features a tert-butoxycarbonyl (Boc) protected amino group attached to a dichlorobenzoic acid core. This structure is indicative of a protected amino acid derivative, which is commonly used in peptide synthesis to prevent unwanted side reactions. The Boc group is a common protecting group that can be removed under acidic conditions, allowing for further synthetic manipulation of the amino acid.
Synthesis Analysis
The synthesis of related Boc-protected amino acid derivatives has been reported in the literature. For instance, the synthesis of tert-butyl 2-[(benzyloxycarbonyl)amino]-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)propionate, an analog of aspartic acid with a boronic acid moiety, was achieved through alkylation of a protected glycine derivative with pinacol (chloromethyl)boronate . Similarly, the synthesis of all four stereoisomers of 3-(tert-butoxycarbonyl)-3-azabicyclo[3.1.0]hexane-2-carboxylic acid was accomplished, demonstrating the versatility of Boc-protected compounds in synthesizing complex unnatural amino acids . These methods could potentially be adapted for the synthesis of "2-((tert-Butoxycarbonyl)amino)-3,5-dichlorobenzoic acid" by substituting the appropriate starting materials and reaction conditions.
Molecular Structure Analysis
The molecular structure of Boc-protected amino acids is characterized by the presence of the Boc group, which is a bulky, non-polar moiety that provides steric protection to the amino group. The dichlorobenzoic acid portion of the molecule would contribute to the molecule's overall rigidity and could influence its reactivity due to the electron-withdrawing nature of the chlorine substituents. While specific molecular structure analysis of "2-((tert-Butoxycarbonyl)amino)-3,5-dichlorobenzoic acid" is not provided, related compounds have been studied using techniques such as NMR and HPLC to establish their configuration , and ab initio calculations have been used to explain stereoselectivity in synthesis .
Chemical Reactions Analysis
The Boc-protected amino group in "2-((tert-Butoxycarbonyl)amino)-3,5-dichlorobenzoic acid" would be expected to undergo reactions typical of protected amino acids. For example, the Boc group can be removed under acidic conditions, allowing the amino group to participate in peptide bond formation. The dichlorobenzoic acid moiety could undergo nucleophilic aromatic substitution reactions due to the presence of electron-withdrawing chlorine atoms. Although specific reactions of "2-((tert-Butoxycarbonyl)amino)-3,5-dichlorobenzoic acid" are not detailed, the synthesis of related compounds involves selective cleavage of protecting groups and coupling reactions to form dipeptides .
Physical and Chemical Properties Analysis
The physical and chemical properties of "2-((tert-Butoxycarbonyl)amino)-3,5-dichlorobenzoic acid" would be influenced by both the Boc group and the dichlorobenzoic acid core. The Boc group is known to increase the hydrophobicity of amino acids, which could affect solubility in various solvents. The dichlorobenzoic acid portion could contribute to the acidity of the compound, as well as its potential to form hydrogen bonds. While the exact properties of "2-((tert-Butoxycarbonyl)amino)-3,5-dichlorobenzoic acid" are not provided, related Boc-protected amino acids have been characterized using techniques such as reversed-phase HPLC to separate diastereomers , and their synthesis has been optimized by adjusting reaction conditions .
Applications De Recherche Scientifique
Catalyst in N-tert-Butoxycarbonylation of Amines
2-((tert-Butoxycarbonyl)amino)-3,5-dichlorobenzoic acid is utilized in the N-tert-butoxycarbonylation of amines, acting as an efficient catalyst. This process is key in peptide synthesis, where the N-Boc moiety is crucial due to its resistance to racemization. The tert-butoxycarbonyl group can be cleaved with various acids, making it versatile for large-scale deprotection in peptide synthesis (Heydari et al., 2007).
Preparation of Mono-Protected Diamines
It plays a significant role in the preparation of mono-protected diamines. Specifically, it is used to create Nα-tert-butoxycarbonyl α,ω-alkanediamine hydrochlorides from amino alcohols, which are essential intermediates in various chemical syntheses (Mattingly, 1990).
Quantitative Determination in Amino Acid and Peptide Derivatives
This compound is significant in the quantitative determination of the tert-butyloxycarbonyl group in amino acid and peptide derivatives. Its cleavage yields protonated amino groups, allowing for accurate determination in research settings (Ehrlich-Rogozinski, 1974).
Synthesis of Stereosiomers in Unnatural Amino Acids
It is instrumental in synthesizing all four stereoisomers of 3-(tert-butoxycarbonyl)-3-azabicyclo[3.1.0]hexane-2-carboxylic acid. This significantly shortens the synthesis process of these unnatural amino acids, used in various chemical and pharmaceutical applications (Bakonyi et al., 2013).
Orientations Futures
The use of Boc-protected amines is a well-established technique in organic synthesis, particularly in the synthesis of peptides . Future research may focus on developing new methods for introducing and removing the Boc group, as well as exploring its use in the synthesis of other types of compounds.
Propriétés
IUPAC Name |
3,5-dichloro-2-[(2-methylpropan-2-yl)oxycarbonylamino]benzoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13Cl2NO4/c1-12(2,3)19-11(18)15-9-7(10(16)17)4-6(13)5-8(9)14/h4-5H,1-3H3,(H,15,18)(H,16,17) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BGXDBARGFUXUJF-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1=C(C=C(C=C1Cl)Cl)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13Cl2NO4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70373773 |
Source


|
| Record name | 2-[(tert-Butoxycarbonyl)amino]-3,5-dichlorobenzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70373773 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
306.14 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-((tert-Butoxycarbonyl)amino)-3,5-dichlorobenzoic acid | |
CAS RN |
669713-58-0 |
Source


|
| Record name | 2-[(tert-Butoxycarbonyl)amino]-3,5-dichlorobenzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70373773 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

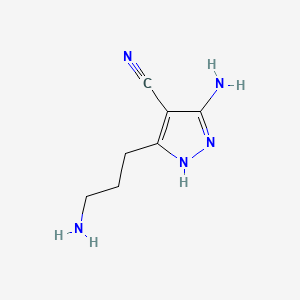
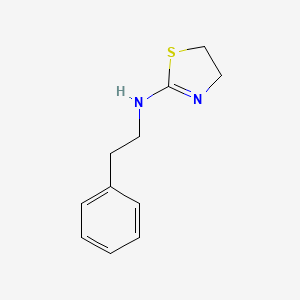
![2-chloro-N-[4-(morpholin-4-ylsulfonyl)phenyl]acetamide](/img/structure/B1271334.png)
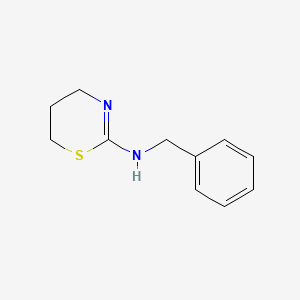
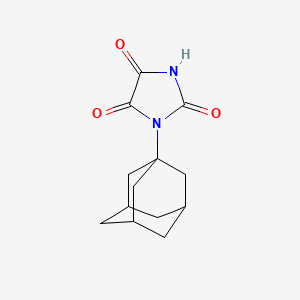

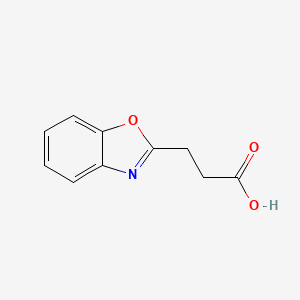
![4-[3-(4-Methylphenyl)-1,2,4-oxadiazol-5-yl]butanoic acid](/img/structure/B1271369.png)





